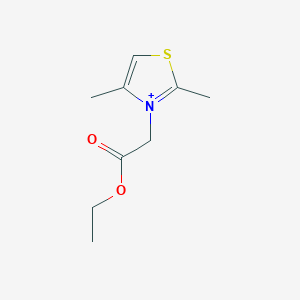
3-(2-ethoxy-2-oxoethyl)-2,4-dimethyl-1,3-thiazol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-ethoxy-2-oxoethyl)-2,4-dimethyl-1,3-thiazol-3-ium is a thiazolium derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of an ethoxycarbonylmethyl group attached to the thiazolium ring, which imparts distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethoxy-2-oxoethyl)-2,4-dimethyl-1,3-thiazol-3-ium typically involves the reaction of 2,4-dimethylthiazole with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-(2-ethoxy-2-oxoethyl)-2,4-dimethyl-1,3-thiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxycarbonylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolium derivatives.
Scientific Research Applications
3-(2-ethoxy-2-oxoethyl)-2,4-dimethyl-1,3-thiazol-3-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazolium derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of novel drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-(2-ethoxy-2-oxoethyl)-2,4-dimethyl-1,3-thiazol-3-ium involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This reactivity can lead to the modification of proteins, enzymes, and other biomolecules, thereby influencing their function and activity.
Comparison with Similar Compounds
- 3-(Ethoxycarbonylmethyl)-2-methylthiazolium
- 3-(Ethoxycarbonylmethyl)-4-methylthiazolium
- 3-(Ethoxycarbonylmethyl)-2,4-dimethylimidazolium
Comparison: 3-(2-ethoxy-2-oxoethyl)-2,4-dimethyl-1,3-thiazol-3-ium is unique due to the presence of both ethoxycarbonylmethyl and dimethyl groups on the thiazolium ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The specific arrangement of substituents influences the compound’s stability, solubility, and interaction with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H14NO2S+ |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
ethyl 2-(2,4-dimethyl-1,3-thiazol-3-ium-3-yl)acetate |
InChI |
InChI=1S/C9H14NO2S/c1-4-12-9(11)5-10-7(2)6-13-8(10)3/h6H,4-5H2,1-3H3/q+1 |
InChI Key |
HRHXGPSKKYHVRB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C[N+]1=C(SC=C1C)C |
Canonical SMILES |
CCOC(=O)C[N+]1=C(SC=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B280412.png)
![1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280414.png)

![{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}(2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE](/img/structure/B280421.png)
![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280422.png)




![N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]furan-2-carboxamide](/img/structure/B280428.png)

